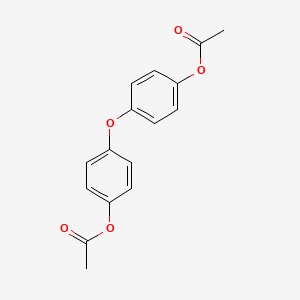
Beta-lactopyranosyl phenylisothiocyanate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Beta-lactopyranosyl phenylisothiocyanate is a compound with the molecular formula C19H25NO11S and a molecular weight of 475.47 g/mol . It is a derivative of isothiocyanates, which are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties . This compound is particularly interesting due to its unique structure, which combines a beta-lactopyranosyl group with a phenylisothiocyanate moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
Beta-lactopyranosyl phenylisothiocyanate can be synthesized through various methods. One common approach involves the reaction of phenyl isothiocyanate with beta-lactopyranosyl derivatives under specific conditions . The reaction typically requires a solvent such as dimethylbenzene and is carried out under nitrogen protection to prevent oxidation . The reaction conditions, including temperature and time, are optimized to achieve high yields and purity.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using automated reactors and stringent quality control measures . The process is designed to ensure consistency in product quality and to minimize the production of by-products. The compound is then purified using techniques such as crystallization or chromatography to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
Beta-lactopyranosyl phenylisothiocyanate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones under specific conditions.
Reduction: Reduction reactions can convert the isothiocyanate group to an amine or other functional groups.
Substitution: The phenylisothiocyanate moiety can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as amines for substitution reactions . The reaction conditions, including temperature, solvent, and reaction time, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives . These products have diverse applications in chemical synthesis and biological research.
Scientific Research Applications
Beta-lactopyranosyl phenylisothiocyanate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of beta-lactopyranosyl phenylisothiocyanate involves its interaction with specific molecular targets. The isothiocyanate group can react with nucleophilic sites on proteins and enzymes, leading to the inhibition of their activity . This interaction can disrupt cellular processes and pathways, resulting in various biological effects. The compound’s ability to form covalent bonds with target molecules makes it a valuable tool in biochemical research .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to beta-lactopyranosyl phenylisothiocyanate include:
Phenyl isothiocyanate: Known for its use in amino acid sequencing and as a reagent in organic synthesis.
Sulforaphane: A well-studied isothiocyanate with potent anticancer and antioxidant properties.
Phenyl ethyl isothiocyanate: Known for its antimicrobial and anti-inflammatory activities.
Uniqueness
This compound is unique due to its combination of a beta-lactopyranosyl group with a phenylisothiocyanate moiety. This structure imparts distinct chemical and biological properties, making it a versatile compound in research and industrial applications .
Properties
Molecular Formula |
C19H25NO11S |
|---|---|
Molecular Weight |
475.5 g/mol |
IUPAC Name |
(2S,3R,4S,5R,6R)-2-[(2R,3S,4R,5R,6S)-4,5-dihydroxy-2-(hydroxymethyl)-6-(3-isothiocyanatophenoxy)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C19H25NO11S/c21-5-10-12(23)13(24)15(26)19(29-10)31-17-11(6-22)30-18(16(27)14(17)25)28-9-3-1-2-8(4-9)20-7-32/h1-4,10-19,21-27H,5-6H2/t10-,11-,12+,13+,14-,15-,16-,17-,18-,19+/m1/s1 |
InChI Key |
FUWCMRQYLJXYNJ-BAGUKLQFSA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O)O)O)N=C=S |
Canonical SMILES |
C1=CC(=CC(=C1)OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)O)O)O)O)O)N=C=S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


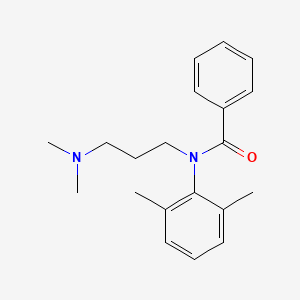
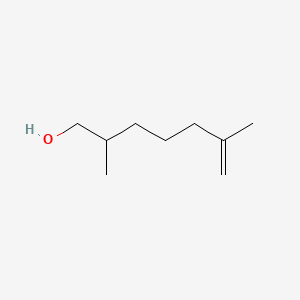
![sodium;4-[(2-carboxyphenyl)diazenyl]-5-methyl-2-phenylpyrazol-3-olate;chromium;2-[(3-methyl-5-oxo-1-phenyl-4H-pyrazol-4-yl)diazenyl]benzoic acid](/img/structure/B13829310.png)
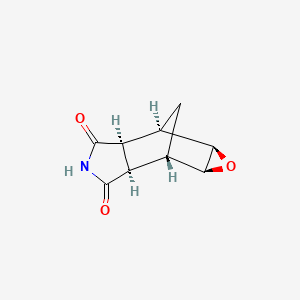
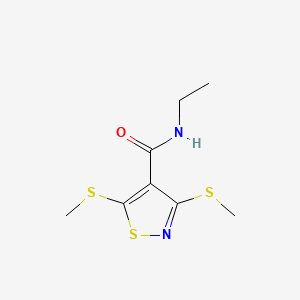



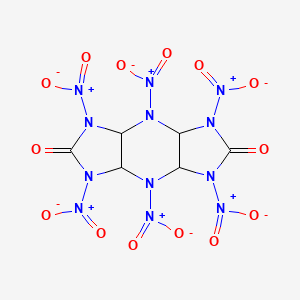
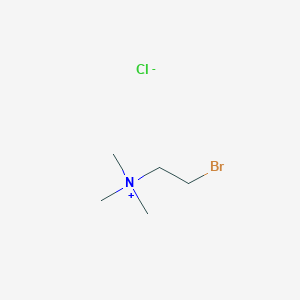
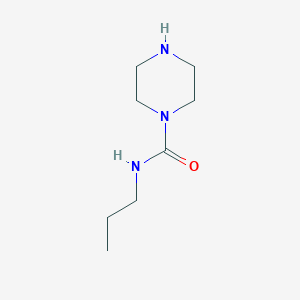
![3-methyl-1,2,3,4-tetrahydrocyclopenta[b]indole-5-carbaldehyde](/img/structure/B13829358.png)
